An In-depth Technical Guide to 3-Methoxybenzyl Chloride and its Isomers
An In-depth Technical Guide to 3-Methoxybenzyl Chloride and its Isomers
Executive Summary: The nomenclature surrounding substituted anisoles can lead to ambiguity. This guide clarifies the distinct chemical structures and IUPAC names for "3-(Chloromethoxy)anisole," "3-Chloroanisole," and the commercially significant intermediate, "3-(Chloromethyl)anisole." Due to its prevalence in synthetic chemistry, this whitepaper will focus primarily on 1-(chloromethyl)-3-methoxybenzene (3-Methoxybenzyl Chloride) , providing a detailed exploration of its chemical identity, synthesis, applications, and safety protocols. Furthermore, a discussion of the isomeric 1-(chloromethoxy)-3-methoxybenzene is included to provide a comprehensive overview and highlight critical safety differences.
Part 1: Clarification of Nomenclature and Chemical Identity
A precise understanding of chemical nomenclature is critical for researchers. The similarity in the names of meta-substituted anisoles can be a source of confusion.
-
Focus of this Guide: 1-(Chloromethyl)-3-methoxybenzene. This compound features a chloromethyl group (-CH₂Cl) attached to the benzene ring. It is commonly known as 3-Methoxybenzyl chloride or 3-(Chloromethyl)anisole . Its CAS number is 824-98-6.[1][2] This versatile reagent is the primary subject of this guide.
-
Isomer 1: 1-Chloro-3-methoxybenzene. This compound has a chlorine atom directly substituted on the benzene ring. It is commonly known as 3-Chloroanisole . Its CAS number is 2845-89-8.[3][4][5]
-
Isomer 2: 1-(Chloromethoxy)-3-methoxybenzene. The literal interpretation of "3-(Chloromethoxy)anisole," this compound has a chloromethoxy group (-OCH₂Cl) attached to the ring. This structure belongs to the α-halo ether class of compounds, which have distinct reactivity and safety profiles.
This guide will now proceed with an in-depth analysis of 1-(chloromethyl)-3-methoxybenzene .
Chemical Structure and IUPAC Name
The core structure is an anisole ring substituted at the meta-position with a chloromethyl group.
IUPAC Name: 1-(chloromethyl)-3-methoxybenzene[2]
Synonyms: 3-Methoxybenzyl chloride, m-(Chloromethyl)anisole, 3-(Chloromethyl)phenyl methyl ether[1][2][6]
Chemical Structure:
Physicochemical Properties
Quantitative data for 1-(chloromethyl)-3-methoxybenzene are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 824-98-6 | [1][7] |
| Molecular Formula | C₈H₉ClO | [1][7] |
| Molecular Weight | 156.61 g/mol | [2][7] |
| Appearance | Clear, colorless to light yellow liquid | [6][8] |
| Boiling Point | 124 °C at 13 mm Hg | [6][9] |
| Density | 1.078 g/mL at 25 °C | [6][9] |
| Refractive Index (n²⁰/D) | 1.544 | [8][9] |
| InChIKey | VGISFWWEOGVMED-UHFFFAOYSA-N | [1][2] |
| Storage | 2-8°C, Moisture Sensitive | [6][9] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 1-(chloromethyl)-3-methoxybenzene is not achieved through direct chloromethylation of anisole, a classic electrophilic aromatic substitution.
Expertise & Causality: The methoxy group (-OCH₃) of anisole is a strong ortho-, para-directing group. Therefore, a standard Blanc chloromethylation reaction would yield a mixture of 2-(chloromethyl)anisole and 4-(chloromethyl)anisole, not the desired meta-isomer. To achieve meta-substitution, a synthetic route starting with a meta-substituted precursor is required. The most common and logical laboratory-scale synthesis involves the chlorination of 3-methoxybenzyl alcohol.
Recommended Synthetic Protocol: Chlorination of 3-Methoxybenzyl Alcohol
This method utilizes a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the benzylic alcohol into the corresponding benzyl chloride.[10][11]
Reaction Scheme: 3-Methoxybenzyl alcohol + SOCl₂ → 1-(chloromethyl)-3-methoxybenzene + SO₂ + HCl
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts) with 3-methoxybenzyl alcohol (1.0 eq) dissolved in a dry, inert solvent like dichloromethane (DCM).[10]
-
Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via the dropping funnel to control the exothermic reaction.[10] A small amount of a base like triethylamine (1.2 eq) can be added to the initial alcohol solution to act as an acid scavenger.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by washing the mixture with a 1N HCl aqueous solution, followed by a saturated sodium bicarbonate solution, and finally brine.[10]
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[10]
-
Purification: The resulting oil can be purified by vacuum distillation to obtain 1-(chloromethyl)-3-methoxybenzene in high purity.[11]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 1-(chloromethyl)-3-methoxybenzene.
Part 3: Applications in Synthesis and Drug Development
1-(Chloromethyl)-3-methoxybenzene is a valuable building block in organic synthesis due to the reactivity of the benzylic chloride.[6] This functional group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions.
-
Protecting Group Chemistry: It is used to introduce the 3-methoxybenzyl (Mpm) group to protect alcohols, phenols, amines, and other functional groups.[9]
-
Intermediate for Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[6] For example, it has been used in the synthesis of diarylmethanes and for the alkylation of quinolinone systems.[8][9]
-
Fine and Agrochemical Synthesis: The compound is also employed in the production of agrochemicals and specialty chemicals, where the 3-methoxybenzyl moiety is incorporated into a larger molecular framework.[6][12]
Part 4: Spectroscopic Characterization
Confirming the structure of the synthesized product is essential.
-
¹H NMR: The proton NMR spectrum is characteristic. Expected signals include a singlet for the methoxy (-OCH₃) protons around 3.75 ppm, a singlet for the benzylic (-CH₂Cl) protons around 4.50 ppm, and a series of multiplets for the four aromatic protons between 6.8 and 7.3 ppm.[13]
-
Mass Spectrometry: The mass spectrum will show a molecular ion (M⁺) peak at m/z 156 and a characteristic M+2 isotope peak at m/z 158 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[13][14] The base peak is typically observed at m/z 121, corresponding to the loss of the chlorine atom to form the stable 3-methoxybenzyl cation.[13]
Part 5: Safety and Handling
Benzyl chlorides are hazardous chemicals that require strict safety protocols.
-
Hazards: 1-(chloromethyl)-3-methoxybenzene is a lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[9] It is harmful if swallowed and fatal if inhaled in high concentrations.[15] It is also a suspected carcinogen and mutagen.[15][16]
-
Handling: Always handle this chemical in a certified chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[15] Avoid inhalation of vapors and any contact with skin or eyes.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and metals.[16] The compound is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container.[9]
Part 6: The Isomeric Structure: 1-(Chloromethoxy)-3-methoxybenzene
For completeness, it is crucial to discuss the structure literally named by "3-(Chloromethoxy)anisole."
-
Structure and Class: This compound, with the IUPAC name 1-(chloromethoxy)-3-methoxybenzene , is an α-chloro ether. These reagents are highly reactive alkylating agents.[18]
-
Plausible Synthesis: It would be synthesized from 3-methoxyphenol, formaldehyde, and hydrogen chloride.
-
CRITICAL SAFETY WARNING: α-chloro ethers, including chloromethyl methyl ether (CMME) and the potential byproduct bis(chloromethyl) ether (BCME), are potent, known human carcinogens.[19][20][21] BCME can form spontaneously from formaldehyde and HCl.[22] Exposure, primarily through inhalation, is strongly linked to lung cancer.[19] Any synthesis that could potentially generate these compounds must be conducted with extreme caution, under stringent engineering controls, and by personnel with specialized training.
Conclusion
This guide has provided a comprehensive overview of 1-(chloromethyl)-3-methoxybenzene (3-methoxybenzyl chloride), a key intermediate in modern organic synthesis. By clarifying the critical distinctions in nomenclature between it and its isomers, this paper serves as a vital resource for researchers. The detailed protocols for its logical synthesis, its diverse applications, and the essential safety guidelines underscore its importance. The discussion of the isomeric and highly hazardous 1-(chloromethoxy)-3-methoxybenzene further highlights the necessity of precise chemical identification for ensuring both scientific accuracy and laboratory safety.
References
-
Van Duuren, B. L., & Goldschmidt, B. M. (Year). [Bis-chloromethyl ether and carcinogenesis of alkylating agents]. PubMed. Available from: [Link]
-
EBSCO. (n.d.). Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether. Health and Medicine Research Starters. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2017). ToxFAQs™ for Bis(Chloromethyl) Ether (BCME). Available from: [Link]
-
Alaska Department of Environmental Conservation. (2003). Chloromethyl Methyl Ether - Class A Carcinogen. Available from: [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(CHLOROMETHYL)-3-METHOXYBENZENE | CAS 824-98-6. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-(chloromethyl)-3-methoxy-. In NIST Chemistry WebBook. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Chloromethyl methyl ether – Knowledge and References. Available from: [Link]
-
Penta Manufacturing Company. (2025). Benzyl chloride Safety Data Sheet. Available from: [Link]
-
Pharmaffiliates. (n.d.). 3-Methoxybenzyl Chloride | CAS No : 824-98-6. Available from: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Chloride. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69994, 3-Methoxybenzyl chloride. Available from: [Link]
-
International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC): BENZYL CHLORIDE. Available from: [Link]
-
Chemdad. (n.d.). 3-Methoxybenzyl chloride. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-(chloromethyl)-3-methoxy-. In NIST Chemistry WebBook. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-chloro-3-methoxy-. In NIST Chemistry WebBook. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Benzene, 1-(chloromethyl)-3-methoxy-. In NIST Chemistry WebBook. Available from: [Link]
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectrum of Benzene, 1-chloro-3-methoxy-. In NIST Chemistry WebBook. Available from: [Link]
-
Matrix Fine Chemicals. (n.d.). 1-CHLORO-3-METHOXYBENZENE | CAS 2845-89-8. Available from: [Link]
-
Organic Syntheses. (n.d.). alcohol. Available from: [Link]
-
ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Available from: [Link]
-
ResearchGate. (2015). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17833, 3-Chloroanisole. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Available from: [Link]
-
ACS Publications. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(22), 8967–8970. Available from: [Link]
-
ResearchGate. (2012). Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Available from: [Link]
-
Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube. Available from: [Link]
-
Thieme. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 4041-4045. Available from: [Link]
Sources
- 1. Benzene, 1-(chloromethyl)-3-methoxy- [webbook.nist.gov]
- 2. 3-Methoxybenzyl chloride | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-chloro-3-methoxy- [webbook.nist.gov]
- 4. 1-CHLORO-3-METHOXYBENZENE | CAS 2845-89-8 [matrix-fine-chemicals.com]
- 5. 3-Chloroanisole | C7H7ClO | CID 17833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-(CHLOROMETHYL)-3-METHOXYBENZENE | CAS 824-98-6 [matrix-fine-chemicals.com]
- 8. 3-Methoxybenzyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 3-Methoxybenzyl chloride | 824-98-6 [chemicalbook.com]
- 10. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum [chemicalbook.com]
- 14. Benzene, 1-(chloromethyl)-3-methoxy- [webbook.nist.gov]
- 15. westliberty.edu [westliberty.edu]
- 16. nj.gov [nj.gov]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. dec.alaska.gov [dec.alaska.gov]
- 22. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
